molecular formula C21H35N9O4 B140102 H-Phe-Arg-Arg-OH CAS No. 150398-22-4

H-Phe-Arg-Arg-OH

Cat. No.: B140102
CAS No.: 150398-22-4
M. Wt: 477.6 g/mol
InChI Key: LZDIENNKWVXJMX-JYJNAYRXSA-N
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Description

H-Phe-Arg-Arg-OH is a tripeptide composed of the amino acids phenylalanine, arginine, and arginine. It is known for its role in various biological processes and its potential applications in scientific research. This compound is of particular interest due to its unique structure and the presence of both aromatic and basic amino acids.

Mechanism of Action

Target of Action

H-Phe-Arg-Arg-OH, also known as Phe-arg-arg or Phenylalanyl-arginyl-arginine, is a dipeptide containing phenylalanine and arginine It’s known that peptides can deliver powerful and selective biological messages to cells .

Mode of Action

This compound is an amphipathic peptide, meaning it has both hydrophilic and hydrophobic properties . This property allows it to interact with various biological structures, particularly proteins. It has been found to induce native-like protein aggregation . This means it can cause proteins to clump together in a way that resembles their natural state.

Biochemical Pathways

It’s known that the compound can induce aggregation of the neutral model protein yeast alcohol dehydrogenase (adh) . This suggests that it may interact with and affect the function of various proteins, potentially influencing multiple biochemical pathways.

Pharmacokinetics

Peptides in general are known for their potential in drug delivery due to their biocompatibility, low toxicity, and ability to cross biological barriers .

Result of Action

The primary result of this compound’s action is the induction of native-like protein aggregation . This could potentially influence the function of various proteins, leading to changes at the molecular and cellular levels. The specific effects would likely depend on the proteins involved and the context in which the aggregation occurs.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the surrounding environment can affect the behavior of amphipathic peptides . Additionally, factors such as temperature and the presence of other molecules could potentially influence the peptide’s ability to induce protein aggregation.

Biochemical Analysis

Biochemical Properties

Phenylalanyl-arginyl-arginine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be a substrate for the enzyme Cathepsin L, which is involved in the degradation of myosin under physiological conditions . The interaction between Phenylalanyl-arginyl-arginine and Cathepsin L suggests that this compound may play a role in protein turnover and degradation .

Cellular Effects

The effects of Phenylalanyl-arginyl-arginine on cells and cellular processes are diverse. For example, it has been shown to have an impact on bacterial cells. As an efflux pump inhibitor, Phenylalanyl-arginyl-arginine can increase the susceptibility of bacteria like Pseudomonas aeruginosa to antibiotics . This suggests that Phenylalanyl-arginyl-arginine may influence cell function by modulating cellular responses to external substances .

Molecular Mechanism

At the molecular level, Phenylalanyl-arginyl-arginine exerts its effects through various mechanisms. One such mechanism involves its role as an efflux pump inhibitor. In this capacity, Phenylalanyl-arginyl-arginine can bind to bacterial efflux pumps, inhibiting their function and thereby increasing the effectiveness of antibiotics . This binding interaction suggests that Phenylalanyl-arginyl-arginine may have the ability to modulate gene expression and enzyme activity within cells .

Temporal Effects in Laboratory Settings

The effects of Phenylalanyl-arginyl-arginine can change over time in laboratory settings. For instance, it has been observed that the compound’s ability to inhibit bacterial efflux pumps and increase antibiotic susceptibility can vary depending on the concentration of the compound and the duration of exposure . This suggests that Phenylalanyl-arginyl-arginine may have long-term effects on cellular function, potentially influencing the stability and degradation of cellular components .

Metabolic Pathways

Phenylalanyl-arginyl-arginine is involved in several metabolic pathways. For instance, it is a part of the amino acid metabolic pathways, where it can be broken down into its constituent amino acids, phenylalanine and arginine . The enzymes involved in these pathways, such as iNOS and Arg1, can further metabolize arginine into other compounds . This suggests that Phenylalanyl-arginyl-arginine may influence metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of Phenylalanyl-arginyl-arginine within cells and tissues are critical aspects of its function. As an efflux pump inhibitor, it has been shown to accumulate in bacterial cells due to its high affinity to lipopolysaccharides, a major constituent of the outer layer of the outer membrane . This suggests that Phenylalanyl-arginyl-arginine may interact with transporters or binding proteins within cells, influencing its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanyl-arginyl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the growing peptide chain.

    Deprotection: The protecting group on the amino group of the newly added amino acid is removed, typically using trifluoroacetic acid (TFA).

    Repetition: Steps 1 and 2 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of reagents, often including TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of phenylalanyl-arginyl-arginine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

H-Phe-Arg-Arg-OH can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can modify the arginine residues.

    Substitution: The amino groups in arginine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of phenylalanine.

    Reduction: Reduced forms of arginine.

    Substitution: Substituted arginine derivatives.

Scientific Research Applications

H-Phe-Arg-Arg-OH has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Comparison with Similar Compounds

H-Phe-Arg-Arg-OH can be compared with other tripeptides containing aromatic and basic amino acids, such as:

    Phenylalanyl-lysyl-arginine: Similar structure but with lysine instead of the second arginine.

    Tyrosyl-arginyl-arginine: Contains tyrosine instead of phenylalanine.

    Tryptophanyl-arginyl-arginine: Contains tryptophan instead of phenylalanine.

Uniqueness

This compound is unique due to the presence of two arginine residues, which can enhance its binding affinity to negatively charged targets and increase its biological activity.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N9O4/c22-14(12-13-6-2-1-3-7-13)17(31)29-15(8-4-10-27-20(23)24)18(32)30-16(19(33)34)9-5-11-28-21(25)26/h1-3,6-7,14-16H,4-5,8-12,22H2,(H,29,31)(H,30,32)(H,33,34)(H4,23,24,27)(H4,25,26,28)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDIENNKWVXJMX-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164536
Record name Phenylalanyl-arginyl-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150398-22-4
Record name Phenylalanyl-arginyl-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150398224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanyl-arginyl-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Phe-Arg-Arg has been shown to exert an insulin-mimetic inhibitory action on lysosomal proteolysis in the Langendorff-perfused rat heart. [] This effect is thought to be mediated through a zinc-dependent mechanism. [] While the exact target is not fully elucidated, studies suggest that Phe-Arg-Arg may interact with components of the lysosomal pathway, mimicking insulin's inhibitory effects on protein degradation. []

ANone: The provided research papers do not specifically address the material compatibility and stability of Phe-Arg-Arg under various conditions. This information would require further investigation.

A: The current research primarily focuses on the biological activity of Phe-Arg-Arg as an insulin-mimetic peptide rather than its catalytic properties. [] There is no mention of Phe-Arg-Arg being used as a catalyst in the provided abstracts.

A: While detailed SAR studies on Phe-Arg-Arg are not described in the abstracts, research on related peptides suggests that the presence of a dibasic amino acid motif (Arg-Arg) is crucial for recognition and cleavage by certain proteases, such as Kex2. [, ] Modifications affecting this motif could significantly alter the peptide's biological activity. For example, replacing arginine with histidine in the proalbumin variant Lille (Arg-’-His) hinders cleavage by Kex2. []

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